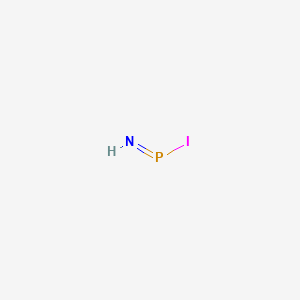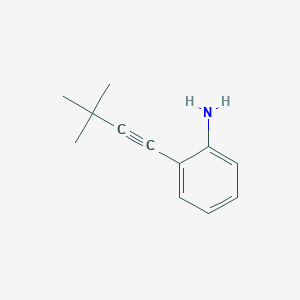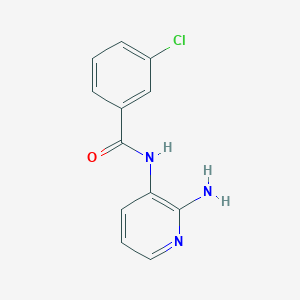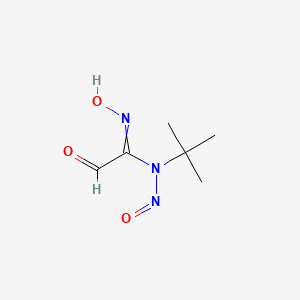![molecular formula C13H12N4O2 B14298549 5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide CAS No. 112036-75-6](/img/structure/B14298549.png)
5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
The synthesis of 5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the furo[2,3-c]pyrazole ring system. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Analyse Chemischer Reaktionen
5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structure.
Wirkmechanismus
The mechanism of action of 5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide include other pyrazole derivatives such as 5-Amino-3-methyl-1-phenylpyrazole and 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole. These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their reactivity and applications. The uniqueness of this compound lies in its furo[2,3-c]pyrazole ring system, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
112036-75-6 |
|---|---|
Molekularformel |
C13H12N4O2 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
5-amino-3-methyl-1-phenylfuro[2,3-c]pyrazole-4-carboxamide |
InChI |
InChI=1S/C13H12N4O2/c1-7-9-10(11(14)18)12(15)19-13(9)17(16-7)8-5-3-2-4-6-8/h2-6H,15H2,1H3,(H2,14,18) |
InChI-Schlüssel |
QSWLPQXPWPBJDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=C1C(=C(O2)N)C(=O)N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)



![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)




